Hydrocortisone succinate

Description

Hydrocortisone succinate (hydrocortisone sodium succinate) is a water-soluble ester prodrug of hydrocortisone, a natural glucocorticoid. It is synthesized by esterifying hydrocortisone with succinic acid, enhancing its solubility for parenteral administration (e.g., intravenous or intramuscular injection) . This modification allows rapid systemic absorption, with effects evident within one hour post-administration . Commercially available as a lyophilized powder (e.g., SOLU-CORTEF®), it is reconstituted in sterile water or buffers for clinical use. Its primary applications include severe inflammatory conditions, adrenal insufficiency, sepsis, and allergic emergencies .

Properties

IUPAC Name |

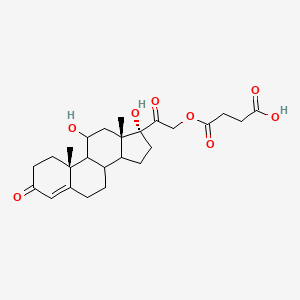

4-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16?,17?,18?,22?,23-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQWXZAWFPZJDA-ZMJWWKFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Hydrocortisone with Succinic Anhydride

The foundational step in this compound synthesis involves the esterification of hydrocortisone with succinic anhydride. A method described by Krishnasarma Pathy (2018) utilizes dimethylformamide (DMF) as a solvent, where hydrocortisone reacts with succinic anhydride in the presence of triethylamine at 15°C for 3.5 hours. This approach achieves a 92.64% yield, with the product exhibiting a melting point of 170°C and infrared (IR) spectral confirmation of ester bond formation (1710 cm⁻¹ for C=O).

Comparative studies from Chinese patents (CN101613392A, CN112220761A) highlight alternative solvent systems, such as acetone-water mixtures, to reduce side reactions. For instance, a 2020 patent details a neutralization reaction between this compound and sodium bicarbonate in acetone, followed by pH adjustment using phosphoric acid to stabilize the product. This method emphasizes temperature control (20–30°C) to minimize degradation.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction temperature critically influences yield and impurity profiles. Data from CN101613392A demonstrate that maintaining temperatures between 10°C and 20°C during acetone addition reduces byproduct formation, yielding hydrocortisone sodium succinate at 94.8% purity. Conversely, elevated temperatures (>30°C) correlate with decreased yields (89.42%) due to hydrolysis side reactions.

Table 1: Impact of Temperature on Synthesis Outcomes

Solvent-to-Reactant Ratios

The CN112220761A patent specifies a 1:5 ratio of this compound to acetone for optimal suspension formation during neutralization. Excess acetone facilitates rapid mixing but requires precise distillation under reduced pressure (40°C) to recover solvents, achieving a 15–25% solution concentration post-distillation.

Purification and Stabilization Techniques

Activated Carbon Treatment

Post-synthesis purification universally employs activated carbon to adsorb colored impurities. Krishnasarma Pathy (2018) advocates adding 2.5 g of activated carbon per 50 g of this compound, followed by 30-minute stirring at 10–15°C. Subsequent filtration through titanium rods and 0.22 µm microporous membranes ensures sterility and particulate removal.

Spray Drying for Powder Formation

Industrial-scale methods prioritize spray drying to convert purified solutions into stable powders. The CN112220761A protocol involves sterile spray drying at 40°C, producing granules with consistent particle size distribution suitable for injection formulations. This step reduces residual solvent content to <0.1%, complying with pharmacopeial standards.

Quality Control and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method developed by Krishnasarma Pathy (2018) enables quantification of this compound with a retention time of 6.2 minutes. The method demonstrates linearity (r² = 0.999) across 50–150% of the target concentration and precision with <2% relative standard deviation (RSD).

Table 2: HPLC Validation Parameters

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy remains indispensable for verifying ester bond formation. Characteristic peaks at 1710 cm⁻¹ (C=O stretch) and 1642 cm⁻¹ (Δ⁴-3-ketone) confirm successful synthesis.

Comparative Analysis of Industrial Methods

Batch vs. Continuous Processing

While batch processing dominates current practices (e.g., 50 g batches in CN101613392A), emerging continuous flow systems promise enhanced temperature control and reduced reaction times. However, no patented methods yet describe such adaptations for this compound.

Environmental and Cost Considerations

The CN112220761A method recovers 50% of acetone via reduced-pressure distillation, aligning with green chemistry principles. In contrast, DMF-based routes require stringent solvent recovery systems due to dimethylformamide's toxicity.

Challenges in Industrial-Scale Production

Chemical Reactions Analysis

Hydrolysis of the Succinate Ester

Hydrocortisone succinate is hydrolyzed in aqueous environments to release free hydrocortisone (alcohol form). This reaction follows pseudo-first-order kinetics and is pH-dependent:

-

Mechanism : Intramolecular nucleophilic attack by the carboxylate anion on the ester carbonyl carbon under alkaline conditions .

-

Rate Constants :

Oxidative Degradation of Hydrocortisone

Following hydrolysis, free hydrocortisone undergoes oxidative degradation, particularly under neutral-to-alkaline conditions:

-

Proposed Pathway :

-

Key Factors :

Stability in Parenteral Formulations

Reconstituted solutions of hydrocortisone sodium succinate exhibit temperature-dependent stability:

Impact of Buffers and Ionic Strength

Phosphate buffers (0.02 M, ionic strength 0.054) enhance stability by maintaining pH and minimizing ester hydrolysis . Citrate buffers are less effective, with higher variability in degradation rates .

Biological Implications

-

In Vivo Hydrolysis : Rapid conversion to hydrocortisone occurs post-IV administration, with therapeutic effects evident within 1 hour .

-

Metabolic Clearance : >90% of the administered dose is excreted within 12 hours, necessitating frequent dosing for sustained effects .

Analytical Methods for Degradation Monitoring

-

HPLC : Used to quantify this compound and degradation products, with retention times of 8.2 min (succinate) and 12.1 min (hydrocortisone) .

-

NIR Spectroscopy : Detects interlot variability in formulations, with principal component analysis (PCA) identifying spectral shifts at 4220 cm⁻¹ and 8426 cm⁻¹ .

Scientific Research Applications

1.1. Treatment of Septic Shock

Hydrocortisone sodium succinate has been shown to effectively reduce inflammation in patients with septic shock. A study involving 49 patients demonstrated that those treated with hydrocortisone experienced significant reductions in serum procalcitonin (PCT) and C-reactive protein (CRP) levels, indicating decreased inflammation and improved clinical outcomes over a treatment period of five days .

| Parameter | Treatment Group (Hydrocortisone) | Control Group |

|---|---|---|

| PCT (μg/L) at 72 hours | 9.73 ± 2.10 | 12.36 ± 2.56 |

| PCT (μg/L) at 7 days | 5.33 ± 2.05 | 8.76 ± 1.78 |

| CRP (μg/L) at 72 hours | 69.12 ± 13.61 | 109.68 ± 16.16 |

| CRP (μg/L) at 7 days | 20.16 ± 9.64 | 42.32 ± 13.16 |

This indicates that hydrocortisone sodium succinate can significantly improve inflammatory markers in septic patients, highlighting its clinical value in managing severe infections.

1.2. Cardiac Arrest Management

A retrospective study assessed the impact of hydrocortisone administration on survival rates following cardiac arrest. The results indicated that patients receiving hydrocortisone had a higher survival discharge rate compared to those who did not receive the drug (21.1% vs. 11%) with an adjusted odds ratio of 4.2, suggesting a strong association between hydrocortisone use and improved outcomes .

Pharmacokinetics and Administration

Hydrocortisone succinate's formulation allows for rapid intravenous administration, which is crucial in acute care settings where immediate therapeutic effects are necessary. Following intravenous administration, effects are typically observed within one hour, making it suitable for conditions requiring urgent intervention .

3.1. Acute Asthma Exacerbation

In a documented case, a patient experienced severe bronchospasm following intravenous injection of this compound during an acute asthma attack, underscoring the need for caution in patients with known hypersensitivity to corticosteroids . This highlights the importance of thorough patient history taking before administering this medication.

Formulation Innovations

Recent research has focused on developing orodispersible thin films (ODFs) containing this compound for pediatric use, which enhances drug delivery and compliance in children . These films provide a stable formulation that can be easily administered without the need for water, making it particularly beneficial in hospital settings.

Mechanism of Action

The mechanism of action of Hydrocortisone succinate involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Hydrocortisone succinate is compared below with other hydrocortisone esters and synthetic corticosteroids, focusing on solubility, pharmacokinetics, stability, and clinical applications.

Hydrocortisone Esters

Key Differences :

- Hydrocortisone acetate lacks water solubility, limiting it to localized treatments (e.g., intra-articular injections or topical creams) . Its slow absorption makes it unsuitable for emergencies.

- Hydrocortisone phosphate , while water-soluble, has a shorter duration of action and is less commonly used than the succinate ester .

Key Differences :

- Methylprednisolone succinate has higher glucocorticoid potency and longer half-life, making it preferable for chronic inflammatory conditions .

- Dexamethasone lacks mineralocorticoid activity, reducing sodium retention risks, and is used in neuroinflammatory conditions .

Stability and Formulation Challenges

This compound degrades rapidly under suboptimal conditions. At pH 4.0, it loses >50% potency within 1 hour, while refrigeration (3–5°C) at pH 5.5–6.5 maintains >90% stability for 21 days . In contrast, hydrocortisone acetate suspensions remain stable for weeks but require non-aqueous vehicles .

Pharmacokinetic and Pharmacodynamic Profiles

- Onset/Duration : this compound’s rapid hydrolysis ensures quick bioavailability, but its short half-life necessitates frequent dosing (every 4–6 hours) for sustained effects .

- Drug Interactions : Unlike dexamethasone, this compound’s metabolism is affected by CYP3A4 inducers (e.g., rifampin), requiring dose adjustments .

Clinical Trial Data

Q & A

Basic Question: What validated analytical methods are recommended for quantifying hydrocortisone succinate in parenteral solutions, and what parameters ensure method reliability?

Answer:

A high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is widely validated for stability testing of this compound in parenteral formulations. Critical parameters include:

- Calibration range : 0.05–5.00 mg/mL with linearity (R² = 1.0000) .

- Sensitivity : Limit of detection (LOD) = 12.6 mg/L; limit of quantification (LOQ) = 39.2 mg/L .

- Precision and accuracy : Intraday relative standard deviation (RSD) ≤1.29% and accuracy 98.1–100.5% across QC samples (0.1–4.0 mg/mL). Interday RSD ≤3.30% with accuracy 99.7–100.9% .

- Stability : Solutions retained 100.5% stability under tested conditions .

Researchers should replicate these parameters and include injection repeatability (RSD <0.52%) to ensure reproducibility.

Advanced Question: How can researchers resolve contradictions in reported hypersensitivity reactions to this compound across clinical studies?

Answer:

Discrepancies in hypersensitivity rates (e.g., anaphylaxis vs. mild reactions) may arise from differences in patient populations, excipients, or administration protocols. To address this:

- In vitro models : Use basophil activation tests (BAT) with controlled drug concentrations (e.g., 0.025–2.5 mg/mL) to quantify CD63 expression in patient vs. control groups (Figure 1a–b, ).

- Variable control : Standardize diluents (e.g., avoid polysorbate 80, which may trigger pseudoallergy) and exclude patients with prior corticosteroid hypersensitivity .

- Mechanistic studies : Compare IgE-mediated (Type I) vs. non-immunological (complement activation) pathways using histamine release assays .

Basic Question: How should a PICOT framework be applied to design clinical studies on this compound for inflammatory conditions?

Answer:

The PICOT format ensures focused hypotheses:

- Population (P) : Define inclusion criteria (e.g., sepsis patients with adrenal insufficiency).

- Intervention (I) : Specify dosing (e.g., 100 mg IV this compound every 8 hours).

- Comparison (C) : Use placebo or alternative steroids (e.g., methylprednisolone).

- Outcome (O) : Measure IL-6 suppression (IC50 = 6.7 μM) or hemodynamic stability.

- Time (T) : Set endpoints (e.g., 7-day mortality reduction). This structure clarifies variables and reduces bias .

Advanced Question: What experimental designs are optimal for studying this compound’s non-genomic inhibition of voltage-gated sodium channels (NaV) in neuronal models?

Answer:

To investigate NaV current suppression (IC50 = 1.58 μM in rat trigeminal ganglia ):

- Electrophysiology : Use whole-cell patch-clamp recordings with step depolarizations (-80 mV to +30 mV).

- Controls : Include dexamethasone (genomic-action comparator) and tetrodotoxin (NaV blocker control).

- Concentration gradients : Test 0.1–10 μM to establish dose-dependency.

- Kinetic analysis : Measure steady-state inactivation and recovery time constants to differentiate binding modalities.

Basic Question: What physicochemical properties of this compound dictate its formulation and administration routes?

Answer:

Key properties include:

- Solubility : Very soluble in water (97 mg/mL) and alcohol, enabling IV/IM use .

- Stability : Hygroscopic nature requires airtight, light-protected storage to prevent degradation .

- Esterification : The succinate ester enhances water solubility for rapid systemic absorption, unlike non-esterified hydrocortisone .

Advanced Question: How does this compound’s cytokine inhibition profile compare to other corticosteroids, and how can researchers optimize in vitro models?

Answer:

this compound shows selective IL-6 suppression (IC50 = 6.7 μM) but limited TNF-α inhibition in RAW264.7 macrophages . For comparative studies:

- Model selection : Use LPS-stimulated macrophages to mimic inflammation.

- Controls : Include dexamethasone (broad cytokine suppression) and methylprednisolone.

- Dose-response : Test 1–100 μM to capture potency thresholds.

- Mechanistic assays : Pair ELISA (cytokine quantification) with Western blotting (NF-κB/p38 MAPK pathway analysis) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, N95 masks, and lab coats to avoid dermal/respiratory exposure .

- Ventilation : Conduct procedures in fume hoods to minimize aerosol inhalation.

- Storage : Keep in airtight, light-resistant containers at 4°C; monitor hygroscopic clumping .

- Waste disposal : Follow EPA guidelines for corticosteroid waste to prevent environmental contamination .

Advanced Question: How can researchers address discrepancies in this compound’s stability data across HPLC studies?

Answer:

Variations in reported stability (e.g., 100.5% vs. 95% retention) may stem from:

- Mobile phase differences : Compare acetonitrile-phosphate buffer vs. methanol-water ratios .

- Temperature : Validate methods at 25°C (ambient) and 4°C (refrigerated).

- Degradation markers : Quantify oxidation products (e.g., 11-ketosteroids) via tandem mass spectrometry .

- Interlaboratory validation : Share QC samples between labs to standardize RSD thresholds (<2% intraday).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.